![molecular formula C13H12BrN3O3 B4394409 N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide](/img/structure/B4394409.png)
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide
Overview
Description
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide is an organic compound with the molecular formula C13H12BrN3O3 It is characterized by the presence of a brominated furan ring, an isonicotinamide moiety, and an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide typically involves the following steps:
Bromination of Furan: The initial step involves the bromination of furan to obtain 5-bromo-2-furoic acid.
Formation of Amide Bond: The 5-bromo-2-furoic acid is then reacted with ethylenediamine to form the intermediate 2-[(5-bromo-2-furoyl)amino]ethylamine.
Coupling with Isonicotinic Acid: Finally, the intermediate is coupled with isonicotinic acid under appropriate reaction conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The brominated furan ring and isonicotinamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to active sites of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(5-chloro-2-furoyl)amino]ethyl}isonicotinamide: Similar structure with a chlorine atom instead of bromine.
N-{2-[(5-methyl-2-furoyl)amino]ethyl}isonicotinamide: Similar structure with a methyl group instead of bromine.
Uniqueness
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which is not possible with hydrogen or methyl groups, making this compound distinct in its chemical and biological properties .
Properties
IUPAC Name |
N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-11-2-1-10(20-11)13(19)17-8-7-16-12(18)9-3-5-15-6-4-9/h1-6H,7-8H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOXOZNCMBEQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


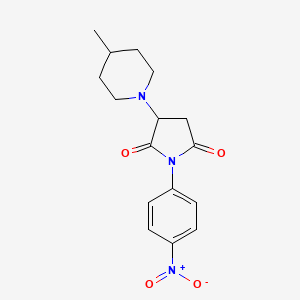
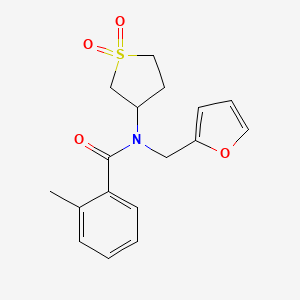
![13-Benzyl-17-cyclopentyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4394349.png)
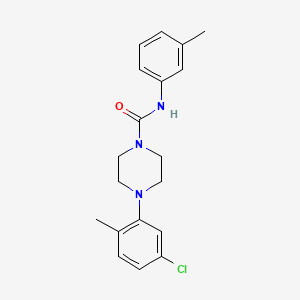
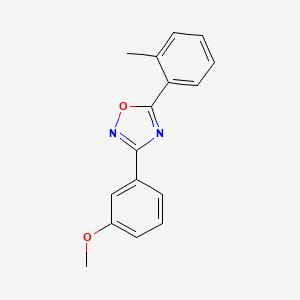
![N-(3,4-dimethylphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4394369.png)
![7-butyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394370.png)
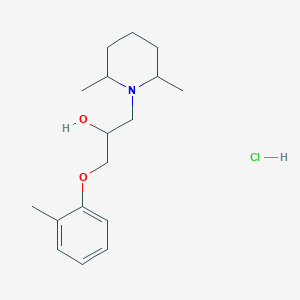
![2-[Methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol](/img/structure/B4394389.png)
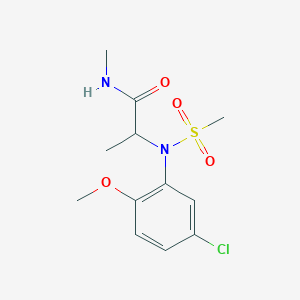
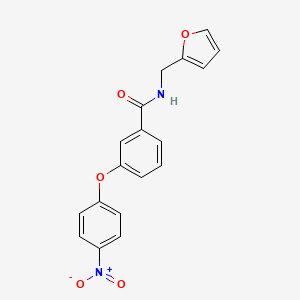
![N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide](/img/structure/B4394434.png)
![17-Cyclopentyl-13-(oxolan-2-ylmethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4394439.png)
![2-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4394446.png)
